(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopyridine moiety attached to a methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromopyridine and 2-methylpiperazine.
Coupling Reaction: The 4-bromopyridine is coupled with 2-methylpiperazine under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool in biochemical studies to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety can bind to active sites on proteins, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-(4-Bromopyridin-2-yl)(phenyl)methanol
- (4-Bromopyridin-2-yl)methanamine
- 4-[(4-bromophenyl)ethynyl]pyridine
Uniqueness
(S)-1-(4-Bromopyridin-2-YL)-2-methylpiperazine hydrochloride is unique due to its specific combination of a bromopyridine moiety and a methylpiperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H15BrClN3 |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
(2S)-1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
AGFHSGMJMPTWLY-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC=CC(=C2)Br.Cl |
Canonical SMILES |
CC1CNCCN1C2=NC=CC(=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.